2-Ethylquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family, which is characterized by a fused benzene and pyrimidine ring structure. This compound has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry as an anticancer and antimicrobial agent. The molecular formula for 2-ethylquinazolin-4(1H)-one is C_11H_10N_2O, and it features a carbonyl group at the 4-position of the quinazoline ring.
2-Ethylquinazolin-4(1H)-one can be derived from various natural and synthetic sources. It is classified under the category of quinazolinones, which are nitrogen-containing heterocycles. Quinazolinones are often synthesized through various chemical reactions involving anthranilic acid derivatives, making them significant in pharmaceutical research.
The synthesis of 2-ethylquinazolin-4(1H)-one typically employs several methods, including:
For example, a typical procedure for synthesizing 2-ethylquinazolin-4(1H)-one might involve the following steps:
Key data related to its structure includes:
2-Ethylquinazolin-4(1H)-one can participate in various chemical reactions:
For instance, a nucleophilic substitution might involve treating 2-ethylquinazolin-4(1H)-one with an alkyl halide in the presence of a base such as potassium carbonate to yield substituted products.
The mechanism of action for compounds like 2-ethylquinazolin-4(1H)-one typically involves interaction with biological targets such as enzymes or receptors. Its potential anticancer activity may be attributed to its ability to inhibit specific kinases or induce apoptosis in cancer cells.
Research indicates that quinazolinones can interfere with cell signaling pathways, leading to reduced cell proliferation and increased apoptosis rates in cancerous cells . Quantitative data on IC50 values (the concentration required to inhibit cell growth by 50%) can provide insights into their potency against various cancer cell lines.
Relevant data includes:
2-Ethylquinazolin-4(1H)-one has numerous applications in scientific research:
2-Ethylquinazolin-4(1H)-one belongs to the quinazolinone family of nitrogen-containing heterocyclic compounds, characterized by a bicyclic scaffold consisting of a benzene ring fused to a pyrimidinone ring. Its systematic IUPAC name is 2-ethyl-1,2-dihydroquinazolin-4-one, though it is frequently referenced as 2-ethyl-4(3H)-quinazolinone in pharmacological literature due to the lactam-lactim tautomerism inherent to the 4-quinazolinone system [1] [7]. The core structure features an ethyl substituent at position 2 of the pyrimidine ring, which significantly influences its electronic properties and biological interactions. The molecule exhibits tautomeric equilibrium between the 4-hydroxyquinazoline form (lactim) and the 4-oxo-3,4-dihydroquinazoline form (lactam), with the lactam tautomer predominating in physiological conditions due to greater stability [3] [10]. This tautomerism facilitates diverse chemical reactivity, making it a versatile synthon in organic synthesis.
Table 1: Nomenclature and Structural Descriptors
Classification | Specification |
---|---|
IUPAC Name | 2-Ethyl-1,2-dihydroquinazolin-4-one |
Common Name | 2-Ethyl-4(3H)-quinazolinone |
Molecular Formula | C₁₀H₁₀N₂O |
Tautomeric Forms | 4-Hydroxy-2-ethylquinazoline (lactim) ⇌ 4-Oxo-3,4-dihydro-2-ethylquinazoline (lactam) |
Ring System | Benzo-fused pyrimidinone |
The quinazolinone scaffold emerged in synthetic chemistry through the foundational work of Griess in 1869, who synthesized the first quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) via anthranilic acid condensation [1] [7]. Niementowski's synthesis in 1895 revolutionized access to 4(3H)-quinazolinones by cyclizing anthranilic acid with amides or aldehydes under thermal conditions—a methodology later adapted for alkyl-substituted variants like the 2-ethyl derivative [3] [9]. The early 20th century saw Gabriel and Colman elucidate the chemical behavior of quinazolinones, highlighting their stability under acidic conditions and reactivity at N3 and C2 positions. The discovery of bioactive quinazolinone alkaloids (e.g., febrifugine from Dichroa febrifuga) in the 1940s spurred focused research into synthetic analogs, including 2-alkyl substitutions. The 2-ethyl derivative gained prominence as a key intermediate during structural-activity relationship (SAR) explorations of CNS-active quinazolinones, culminating in sedative-hypnotic agents like methaqualone (2-methyl-3-aryl analog) [6] [9].
Table 2: Historical Milestones in Quinazolinone Chemistry
Year | Scientist/Event | Contribution |
---|---|---|
1869 | Griess | First synthesis of a quinazoline derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) |
1895 | Niementowski | Developed cyclocondensation route to 4(3H)-quinazolinones |
1903 | Gabriel and Colman | Systematic study of quinazolinone reactivity and tautomerism |
1940s | Koepfli et al. | Isolation of antimalarial quinazolinone alkaloid (febrifugine) |
1960s | Pharmaceutical development | SAR optimization leading to 2-alkylquinazolinone-based therapeutics |
In medicinal chemistry, 2-ethylquinazolin-4(1H)-one serves as a privileged scaffold due to its multifaceted bioactivity profile. It acts as a core template for designing kinase inhibitors, particularly targeting epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways implicated in cancer proliferation. The ethyl group at C2 enhances lipophilicity, facilitating membrane penetration and improving bioavailability relative to unsubstituted analogs [1] [8]. Hybridization strategies covalently link this core to pharmacophores like benzimidazoles or triazoles, yielding multitargeting agents with anticancer and antimicrobial activities [4] [9]. For instance, molecular hybrids bearing the 2-ethylquinazolinone moiety exhibit sub-micromolar IC₅₀ values against breast (MCF-7) and colon (HCT-116) cancer cell lines through tubulin polymerization inhibition or apoptosis induction [8] [9].
In organic synthesis, this compound is a versatile building block. Its N3 position undergoes alkylation or arylation to form pharmacologically active 2,3-disubstituted derivatives, while the C4 carbonyl participates in nucleophilic additions or cyclocondensations [3] [7]. Metal-catalyzed cross-coupling (e.g., copper-mediated C–N coupling) enables C2 functionalization, expanding access to libraries for drug discovery [8]. Eco-friendly synthetic approaches include:
Table 3: Biological Activities of 2-Ethylquinazolin-4(1H)-one Derivatives
Biological Target | Activity | Mechanistic Insight |
---|---|---|
EGFR/PI3K kinases | Anticancer | Competitive ATP binding; inhibits phosphorylation cascade |
Tubulin | Antiproliferative | Disrupts microtubule assembly in mitotic spindle formation |
Dihydrofolate reductase | Antimicrobial | Impairs nucleotide synthesis in bacteria |
Acetylcholinesterase | Neuroprotective | Enhances acetylcholine levels via enzyme inhibition |
The structural plasticity and proven bioactivity of 2-ethylquinazolin-4(1H)-one ensure its continued relevance in developing novel therapeutics and synthetic methodologies.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2